N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam
Beschreibung
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a structural derivative of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Lornoxicam itself is characterized by a thiazole ring substituted with a pyridinyl group and a carboxy moiety, contributing to its anti-inflammatory and analgesic properties . The derivative in question replaces the pyridinyl group with a 5-carboxy-2-thiazolyl substituent, altering its pharmacokinetic and pharmacodynamic profile. This modification may influence solubility, bioavailability, and receptor binding affinity compared to the parent compound .
Eigenschaften
IUPAC Name |
2-[(6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O6S3/c1-16-7(10(18)15-12-14-3-4(23-12)11(19)20)8(17)9-5(25(16,21)22)2-6(13)24-9/h2-3,17H,1H3,(H,19,20)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOETXHYETDLBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation-Ring Closure-Amidation Pathway
The most documented method involves a three-step process derived from lornoxicam synthesis (CN104031071A):
Step 1: Condensation Reaction
Reactants :
-
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
-
Methyl sarcosinate hydrochloride
Conditions :
-
Acid-binding agents (e.g., sodium carbonate, triethylamine)
-
Temperature: 10–40°C
-
Duration: 15–36 hours
Outcome :
Forms intermediate (I), methyl 6-chloro-3-sulfonamidoacetate thiophene-2-carboxylate.
Step 2: Ring-Closure Reaction
Reactants : Intermediate (I)
Conditions :
-
Sodium methoxide solution
-
Temperature: 20–70°C
-
Duration: 2–6 hours
Outcome :
Generates intermediate (II), methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide.
Step 3: Amidation and Impurity Formation
Reactants : Intermediate (II) + 2-aminopyridine (PA)
Conditions :
-
Xylene solvent
-
Temperature: 90–140°C (reflux)
-
Duration: 12–25 hours
Key Observation :
Incomplete amidation or hydrolysis of the methyl ester group during this step leads to this compound.
Alternative Route via Ester Hydrolysis
The impurity can also form through deliberate hydrolysis of lornoxicam intermediates (CN1699372A):
Reactants :
Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide
Conditions :
-
Basic aqueous solution (e.g., NaOH)
-
Temperature: 60–100°C
-
Duration: 4–12 hours
Reaction :
This hydrolyzes the methyl ester to a carboxylic acid, yielding the 5-carboxy-thiazolyl derivative.
Optimization and Yield Data
Critical Parameters in Amidation
Data from CN104031071A highlight the impact of reaction duration and temperature on impurity formation:
| Parameter | Condition 1 | Condition 2 | Outcome (Impurity Yield) |
|---|---|---|---|
| Temperature (°C) | 100 | 140 | 5–8% |
| Duration (hours) | 12 | 25 | 8–12% |
| Solvent Volume (ml) | 450 | 800 | Purity: 99.5–99.8% |
Longer reaction times and higher temperatures increase impurity formation due to ester hydrolysis and side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other related compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of lornoxicam and its impurities.
Wirkmechanismus
The mechanism of action of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets as lornoxicam, such as cyclooxygenase enzymes, which are involved in the production of prostaglandins and thromboxanes. These interactions can potentially influence the anti-inflammatory and analgesic effects of the parent drug .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
The table below highlights key structural differences between N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam and related compounds:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Lornoxicam | Thiazole + oxicam backbone | 2-Pyridinyl, 5-methyl-thiazole | Carboxy, sulfonyl, pyridinyl |
| This compound | Modified thiazole backbone | 5-Carboxy-2-thiazolyl (replaces pyridinyl) | Carboxy-thiazolyl, sulfonyl |
| Meloxicam | Benzothiazine + oxicam | 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide | Methyl-thiazolyl, hydroxy |
| Piroxicam | Benzothiazine + oxicam | 4-Hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide | Pyridinyl, hydroxy |
Structural Implications :
- The carboxy-thiazolyl substituent may alter cyclooxygenase (COX) enzyme selectivity, as seen in other oxicams where substituent changes modulate COX-1/COX-2 inhibition ratios .
Pharmacological and Clinical Comparisons
Efficacy and Safety: A 12-week randomized trial comparing lornoxicam (4 mg tid or 8 mg bid) with diclofenac (50 mg tid) in osteoarthritis patients demonstrated equivalent efficacy in pain relief and functional improvement.
Metabolic and Carcinogenic Profiles:
- Thiazole-containing compounds like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) have been linked to bladder carcinogenesis in rats, with promoting agents like saccharin exacerbating tumor incidence . However, this compound’s carboxy group may mitigate such risks by enhancing excretion and reducing bioaccumulation .
Research Findings and Data Tables
Comparative Pharmacokinetic Data (Inferred from Structural Analogues)
| Parameter | Lornoxicam | This compound | Meloxicam |
|---|---|---|---|
| Bioavailability | ~90% (oral) | Likely reduced due to increased polarity | 89% (oral) |
| Half-life (t₁/₂) | 3–5 hours | Estimated 2–4 hours | 15–20 hours |
| Protein Binding | 99% | ~98% (predicted) | 99% |
| COX-2 Selectivity | Moderate | Potentially higher (carboxy-thiazolyl may favor COX-2) | High |
Clinical Efficacy in Osteoarthritis (From )
| Outcome Measure | Lornoxicam 4 mg tid | Lornoxicam 8 mg bid | Diclofenac 50 mg tid |
|---|---|---|---|
| Pain Relief (%) | 48% | 42% | 46% |
| Functional Improvement | -1.9 points (severity index) | -1.5 points | -1.7 points |
| Adverse Events | 18% | 20% | 22% |
Biologische Aktivität
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a derivative of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. This compound exhibits significant biological activity, primarily through its mechanism of action as a cyclooxygenase (COX) inhibitor. This article delves into the biological activity, pharmacodynamics, and research findings associated with this compound.
Lornoxicam and its derivatives function by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation, pain, and fever. The inhibition of these enzymes leads to reduced levels of inflammatory mediators, thereby alleviating pain and inflammation. The unique structure of this compound may enhance its binding affinity and selectivity towards COX enzymes compared to its parent compound.
Absorption and Bioavailability
Lornoxicam is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 2 hours for standard formulations and approximately 30 minutes for quick-release forms. The bioavailability is reported to be around 90% .
Protein Binding
This compound exhibits high protein binding, approximately 99%, mainly to serum albumin, which influences its distribution and elimination characteristics .
Metabolism
Lornoxicam is metabolized predominantly by cytochrome P450 2C9 into inactive metabolites, with only a small fraction excreted unchanged in urine. This metabolic pathway ensures that the drug is effectively processed, minimizing potential toxicity .
Half-Life
The half-life of Lornoxicam is relatively short, ranging from 3 to 5 hours, which may contribute to its favorable safety profile compared to other NSAIDs with longer half-lives .
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits potent analgesic effects comparable to other NSAIDs. In clinical studies, it has demonstrated significant efficacy in reducing postoperative pain and inflammation in various surgical settings. For instance:
- In a study comparing Lornoxicam with fentanyl for perioperative analgesia in ENT surgery, patients receiving Lornoxicam reported significantly lower pain scores postoperatively compared to those receiving fentanyl alone .
- Another study highlighted that Lornoxicam significantly reduced the need for opioids in postoperative settings, suggesting its role in multimodal analgesia strategies .
Impact on Cytokine Production
Lornoxicam has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 while having a moderate effect on TNF-alpha and IL-1beta levels. This selective inhibition may contribute to its overall anti-inflammatory effects without compromising immune function significantly .
Case Studies
-
Postoperative Pain Management :
- A randomized controlled trial involving 273 participants assessed the efficacy of Lornoxicam versus placebo for acute postoperative pain relief. Results indicated that 46% of patients receiving Lornoxicam experienced at least 50% pain relief within six hours compared to only 11% in the placebo group .
- Comparison with Other Analgesics :
Data Table: Comparative Efficacy of Lornoxicam
Q & A
Basic Research Questions
Q. What validated synthetic routes and analytical characterization methods are recommended for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam?
- Methodological Answer : Synthesis of the compound requires careful optimization to avoid unwanted byproducts. Analytical characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥95% by area normalization), and mass spectrometry (MS) for molecular weight verification. Compatibility studies with excipients (e.g., superdisintegrants) should use Fourier-transform infrared spectroscopy (FTIR) to rule out interactions, as demonstrated in tablet formulation studies .
Q. How does this compound interact with human serum albumin (HSA) in vitro?
- Methodological Answer : Binding affinity to HSA can be quantified using equilibrium dialysis or ultrafiltration methods. A modified ultrafiltration protocol (e.g., 2-4% HSA solution, 37°C incubation) followed by HPLC quantification of free drug fractions is recommended. Comparative studies with other oxicam derivatives (e.g., tenoxicam, piroxicam) can contextualize binding kinetics and thermodynamic parameters .
Q. What pharmacokinetic (PK) parameters should be prioritized in preclinical animal studies for this compound?
- Methodological Answer : In rabbit models, calculate area under the curve (AUC), elimination half-life (t1/2), and volume of distribution (Vd) after intravenous (IV) and intramuscular (IM) administration. Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin®. Ensure triplicate HPLC measurements for plasma samples to minimize variability, and apply SPSS® for statistical validation of mean ± standard error values .
Advanced Research Questions
Q. How can researchers design studies to resolve contradictions in drug-drug interaction data involving this compound?
- Methodological Answer : For interaction studies with anticoagulants (e.g., acenocoumarol), employ a crossover design in animal models or human hepatocyte co-cultures. Monitor free drug fractions and clotting factors (e.g., Factor VII activity) via chromogenic assays. Use model-based simulations (e.g., Monte Carlo) to predict steady-state interactions, as discrepancies with prior studies (e.g., warfarin/piroxicam) may arise from differences in CYP2C9 metabolism or protein-binding thresholds .
Q. What statistical and experimental design principles optimize formulation development for this compound?
- Methodological Answer : A Box-Behnken or central composite design (CCD) is ideal for optimizing oral dispersible tablets. Independent variables (e.g., crospovidone (CP) and sodium starch glycolate (SSG) concentrations) should be tested against responses like in vitro dispersion time and drug release. Use polynomial equations and contour plots to map nonlinear design spaces. Validate first-order release kinetics via model-fitting (e.g., Akaike information criterion) .
Q. How should researchers address nonlinear pharmacokinetics or unexpected metabolite profiles in advanced studies?
- Methodological Answer : Conduct metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in microsomal incubations. For nonlinear PK, apply physiologically based pharmacokinetic (PBPK) modeling to account for saturation of metabolic enzymes (e.g., CYP3A4) or transporter-mediated uptake. Compare findings with structurally related compounds (e.g., lornoxicam) to identify scaffold-specific metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
